7-Hydroxy-2-naphthyl 2-ethoxybenzoate
Description
7-Hydroxy-2-naphthyl 2-ethoxybenzoate is a synthetic ester compound combining a 7-hydroxynaphthalene moiety with a 2-ethoxybenzoate group. Its molecular formula is C₁₉H₁₆O₄, with a molecular weight of 308.33 g/mol.
This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science. Its structural features make it a candidate for applications such as photoactive materials, polymer additives, or intermediates in PROTAC (Proteolysis-Targeting Chimera) synthesis, where ester-linked ligands are critical .
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-2-yl) 2-ethoxybenzoate |
InChI |
InChI=1S/C19H16O4/c1-2-22-18-6-4-3-5-17(18)19(21)23-16-10-8-13-7-9-15(20)11-14(13)12-16/h3-12,20H,2H2,1H3 |
InChI Key |
FSTVWJNEDMCQQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 7-Hydroxy-2-naphthyl 2-ethoxybenzoate and analogous esters:
Key Observations:
- This feature may enhance binding affinity in protein-ligand interactions . The ethoxy group (vs. The tert-butyl group in Methyl 4-(tert-butyl)-2-ethoxybenzoate adds steric hindrance, which can modulate selectivity in PROTAC applications .
Synthetic Pathways :
- This compound is likely synthesized via esterification between 7-hydroxy-2-naphthol and 2-ethoxybenzoic acid, using coupling agents like HATU (as seen in PROTAC-related syntheses) .
- Ethyl 2-methoxybenzoate is typically prepared through Fischer esterification, reflecting its simpler structure and industrial-scale production .
Physicochemical Properties
- Solubility: The target compound’s moderate ethanol solubility contrasts with the high solubility of Ethyl 2-methoxybenzoate, attributed to the latter’s smaller size and polar methoxy group .
- Thermal Stability: The naphthyl group in this compound likely enhances thermal stability compared to mono-aromatic esters, making it suitable for high-temperature polymer applications.
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